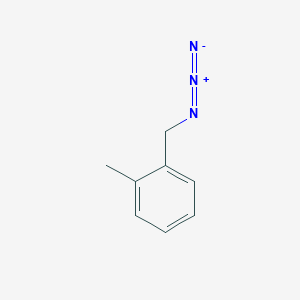

1-(Azidomethyl)-2-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azidomethyl)-2-methylbenzene is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 1,2,3-Triazole Derivatives

A study by Negrón-Silva et al. (2013) demonstrates the synthesis of ten 1,4-disubstituted 1,2,3-triazoles from 1-(azidomethyl)-2-methylbenzene among other azidomethylbenzenes, employing a click chemistry approach. This research underscores the compound's utility in creating triazole derivatives, which are known for their potential in corrosion inhibition, especially against acidic corrosion of steels. The synthesized compounds displayed promising properties as corrosion inhibitors, evaluated through electrochemical techniques (Negrón-Silva et al., 2013).

Energetic Material Synthesis

Gilloux et al. (2014) report on the α-azidonation of 1,1',4,4'-tetramethyl-2-tetrazene leading to nitrogen-rich tetrazene derivatives using 1-azidomethyl-2-methylbenzene. These derivatives exhibit potential as energetic materials, offering an alternative to traditional propellants. Their synthesis and characterization, alongside theoretical computations of their properties, mark a significant step in developing safer and more efficient energetic materials (Gilloux et al., 2014).

Advanced Organic Synthesis Techniques

Ricardo and Pintauer (2011) discuss a one-pot sequential azide–alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA) involving this compound. This methodology highlights the compound's role in the synthesis of highly functionalized (poly)halogenated esters and aryl compounds. The use of environmentally benign reducing agents in these reactions further emphasizes the potential of this compound in sustainable chemistry practices (Ricardo & Pintauer, 2011).

Development of Dendritic Structures

Lee et al. (2005) describe the efficient synthesis of Frechet-type dendritic benzyl azides using 5-(azidomethyl)-1,3-dihydroxybenzene, showcasing the utility of this compound in constructing dendrimers. These dendrimers, featuring 1,2,3-triazole rings, are synthesized via click chemistry, indicating the compound's importance in the development of complex dendritic structures (Lee et al., 2005).

Gas Storage and Separation Materials

Bera et al. (2018) detail the polymerization of this compound derivatives for creating microporous organic materials. These materials exhibit significant potential for gas storage/separation applications and water pollution control, especially in adsorbing toxic organic dyes and efficiently storing gases like CO2 and H2. This research highlights the adaptability of this compound in fabricating materials for environmental and energy-related applications (Bera et al., 2018).

Mecanismo De Acción

Target of Action

1-(Azidomethyl)-2-methylbenzene is a complex organic compound that has been studied for its potential applications in various fields. It’s important to note that the azido group in the compound could potentially interact with a variety of biological targets, given its reactivity .

Mode of Action

Azido groups are known to participate in click chemistry reactions, specifically in the huisgen 1,3-dipolar cycloaddition reaction . This reaction is often used to create 1,2,3-triazole rings, which are common in many biologically active compounds .

Biochemical Pathways

Compounds containing 1,2,3-triazole rings have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Azido groups and 1,2,3-triazole rings, which can be formed from azido groups, are known to have various biological activities . These could potentially result in a wide range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

1-(azidomethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZXVFYNRLIXRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)